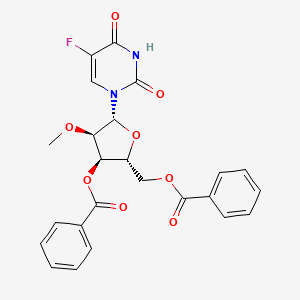

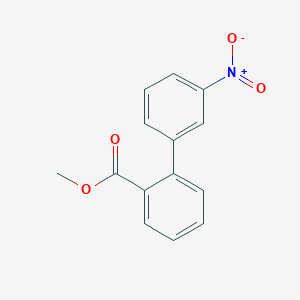

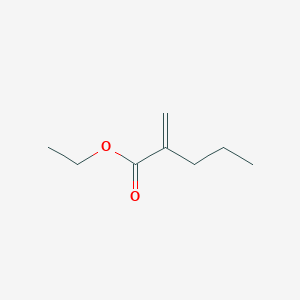

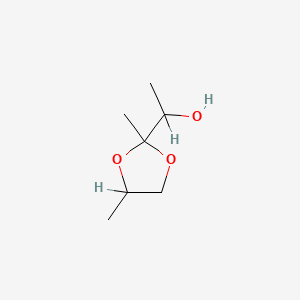

![molecular formula C13H17NO B1610163 1-[(S)-1-Phenylethyl]piperidine-4-one CAS No. 36482-37-8](/img/structure/B1610163.png)

1-[(S)-1-Phenylethyl]piperidine-4-one

Overview

Description

1-[(S)-1-Phenylethyl]piperidine-4-one, commonly referred to as 1-PEP, is an organic compound derived from piperidine, an alkaloid found in the Piperaceae family of plants. It is an important synthetic precursor in the production of some pharmaceuticals and has been studied extensively in the scientific community.

Scientific Research Applications

Synthesis and Characterization

1-[(S)-1-Phenylethyl]piperidine-4-one serves as a structural framework for synthesizing complex organic compounds. For example, McLaughlin et al. (2016) explored the synthesis and analytical characterization of 2-methoxydiphenidine (MXP) and its isomers, highlighting the structural diversity and potential for drug discovery work within the 1,2-diphenylethylamine template, which shares a structural resemblance with 1-[(S)-1-Phenylethyl]piperidine-4-one (McLaughlin et al., 2016).

Molecular Docking and Pharmacological Effects

The compound's structure is instrumental in molecular docking studies to understand the interactions with biological targets. Mohanraj and Ponnuswamy (2017) conducted molecular docking studies to explore the biological activity of synthesized N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, indicating the utility of piperidine derivatives in drug development (Mohanraj & Ponnuswamy, 2017).

Analytical Challenges and Chemical Analysis

The chemical analysis of piperidine derivatives, including those similar to 1-[(S)-1-Phenylethyl]piperidine-4-one, can present analytical challenges due to the presence of isomers. Wallach et al. (2015) addressed these challenges in their study on the preparation and characterization of diphenidine and its analogs, which are part of the broader diphenylethylamine class (Wallach et al., 2015).

Alkaline Stability and Conductivity

In the context of materials science, derivatives of piperidine, akin to 1-[(S)-1-Phenylethyl]piperidine-4-one, have been studied for their alkaline stability and conductivity, which is crucial for applications in alkaline fuel cells. Olsson, Pham, and Jannasch (2018) investigated poly(arylene piperidinium) hydroxide ion exchange membranes, demonstrating the potential of piperidine-based structures in energy technologies (Olsson, Pham, & Jannasch, 2018).

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been found to interact with various signaling molecules such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives have been found to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .

Pharmacokinetics

Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Result of Action

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Action Environment

The synthesis of piperidine derivatives has long been widespread, indicating their stability under various conditions .

properties

IUPAC Name |

1-[(1S)-1-phenylethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVAHHCNEWIUMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463702 | |

| Record name | CTK4H6538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(S)-1-Phenylethyl]piperidine-4-one | |

CAS RN |

36482-37-8 | |

| Record name | CTK4H6538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

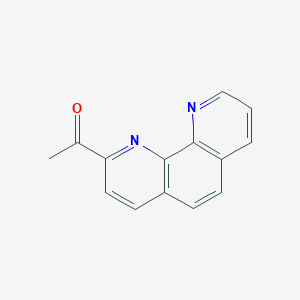

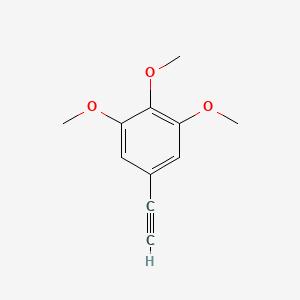

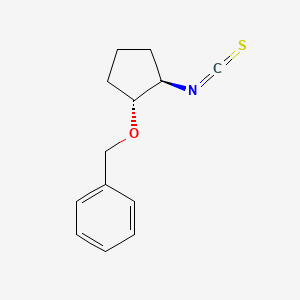

![1-(3-Hydroxypropyl)-2-[(3-Nitrobenzoyl)amino]-1h-Benzimidazol-5-Yl Pivalate](/img/structure/B1610102.png)